molecular formula C14H16N4O2 B2544772 3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one CAS No. 905780-94-1

3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2544772
CAS No.: 905780-94-1
M. Wt: 272.308
InChI Key: XXKRSGWWFHCHLE-UHFFFAOYSA-N
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Description

3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves a multi-step process. One common method starts with the preparation of the triazinone core, followed by the introduction of the allylamino and methoxybenzyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The allylamino and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The allylamino and methoxybenzyl groups may play a role in binding to target proteins or enzymes, modulating their activity. The triazinone core can also contribute to the compound’s overall biological activity by interacting with cellular components and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(allylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5(4H)-one
  • 3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-thione
  • 3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-imine

Uniqueness

3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is unique due to the specific combination of functional groups and the triazinone core. This combination imparts distinct chemical properties and potential applications that may not be present in similar compounds. For example, the presence of the methoxybenzyl group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-3-8-15-14-16-13(19)12(17-18-14)9-10-4-6-11(20-2)7-5-10/h3-7H,1,8-9H2,2H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKRSGWWFHCHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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